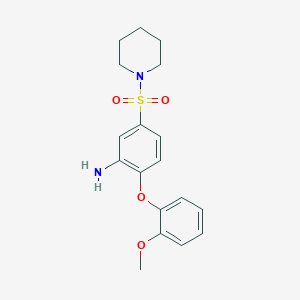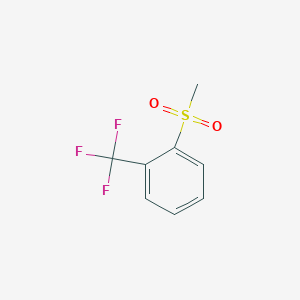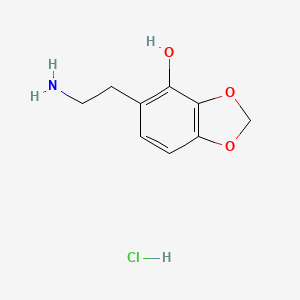
2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, as well as the formation of amyloid-beta plaques in the brain. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and materials. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione. These include investigating its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. It could also be used as a starting point for the development of new drugs and materials with unique properties and applications. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-(morpholinosulfonyl)aniline. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the target compound.
Applications De Recherche Scientifique
The scientific research on 2-(4-(morpholinosulfonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione has focused on its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-17-15-3-1-2-4-16(15)18(22)20(17)13-5-7-14(8-6-13)26(23,24)19-9-11-25-12-10-19/h5-8,15-16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCLSQLETYCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)
![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)
